molecular formula C19H28ClN5O2 B2964679 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride CAS No. 1421517-65-8

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride

Cat. No.: B2964679
CAS No.: 1421517-65-8
M. Wt: 393.92
InChI Key: NHLSCIHKCRAZPY-UHFFFAOYSA-N
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Description

4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride is a synthetic small molecule characterized by a 1,4-diazepane core substituted with a pyrazole-ethyl moiety and a 4-methoxybenzyl carboxamide group. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structural complexity arises from its heterocyclic framework, which is common in central nervous system (CNS) and receptor-targeting agents .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2.ClH/c1-26-18-6-4-17(5-7-18)16-20-19(25)23-10-3-9-22(12-14-23)13-15-24-11-2-8-21-24;/h2,4-8,11H,3,9-10,12-16H2,1H3,(H,20,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLSCIHKCRAZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride is a synthetic compound characterized by a complex structure that includes a diazepane ring and a pyrazole moiety. Its molecular formula is C17H24N4O2·HCl. This compound exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties.

Structural Features and Synthesis

The compound's structure features:

  • A diazepane core , which is a seven-membered ring containing two nitrogen atoms.
  • An ethyl group linked to a pyrazole, enhancing its biological activity.
  • A methoxybenzyl group , which may contribute to its pharmacokinetic properties.

The synthesis of this compound typically involves multi-step reactions, including the formation of the diazepane ring, introduction of the pyrazole moiety, and final modifications to achieve the desired functional groups.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with structural similarities have shown promising antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity, inhibiting cytokines such as TNF-α and IL-6 .
  • Anticancer Potential : The pyrazole moiety is known for its ability to interact with multiple biological targets, including those involved in cancer progression .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamidePiperazine instead of diazepaneAntidepressant
6-amino-N-(pyrazol-4-yl)pyridyl-carboxamidePyrazole linked to pyridineAnticancer activity
1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepaneSulfonamide substitutionAntimicrobial properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial Screening : Chandra et al. synthesized novel pyrazole derivatives that exhibited good antibacterial activity against clinical strains of E. coli and S. aureus. The presence of an aliphatic amide was critical for their antimicrobial effectiveness .
  • Cancer Research : Pyrazole-containing compounds have been evaluated for their anticancer properties. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines through targeted interactions with specific kinases .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents. For example:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Key Differences :

  • The target compound features a 1,4-diazepane ring (7-membered) instead of a pyrazole-pyrazole linkage.
  • The 4-methoxybenzyl group in the target compound contrasts with the aromatic/electron-withdrawing substituents (e.g., cyano, chloro) in 3a–3p .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C)
Target Compound (Hydrochloride) C₁₉H₂₅ClN₆O₂ 412.90 1,4-Diazepane, 4-methoxybenzyl, pyrazole N/A N/A
3a () C₂₁H₁₅ClN₆O 402.83 Chloro, cyano, phenyl 68 133–135
3d () C₂₁H₁₄ClFN₆O 420.82 Chloro, fluoro, cyano 71 181–183
4g () C₃₈H₂₈N₈O₄ 660.68 Coumarin, benzodiazepine, tetrazole N/A N/A

Notes:

  • The target compound’s 1,4-diazepane core likely confers greater conformational flexibility compared to rigid pyrazole-pyrazole systems in 3a–3p .
  • The 4-methoxybenzyl group may enhance lipophilicity and blood-brain barrier penetration relative to the chloro/cyano substituents in 3a–3p .

Functional Group Analysis

Pyrazole Moieties

  • Target Compound : The pyrazole group is linked via an ethyl spacer to the diazepane ring, reducing steric hindrance compared to direct aryl substitutions in 3a–3p .
  • Compounds : Pyrazole rings are directly substituted with electron-withdrawing groups (e.g., Cl, CN), which may enhance metabolic stability but reduce solubility .

Benzyl vs. Aryl Carboxamides

Spectroscopic and Analytical Comparisons

Table 2: NMR and MS Data

Compound $ ^1 \text{H-NMR} $ (δ, ppm) MS ([M+H]⁺)
Target Compound N/A N/A
3a () 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
3d () 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) 421.0

Notes:

  • The absence of aromatic protons in the target compound’s diazepane core would result in distinct NMR shifts compared to 3a–3p .
  • Mass spectrometry data for the target compound would likely show a prominent [M+H]⁺ peak near 412.90 .

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